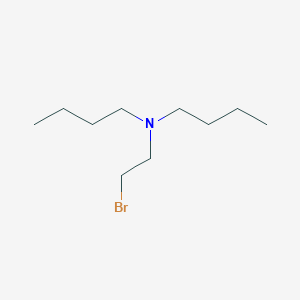
N'-acetyl-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-acetyl-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound features a nitro group at the third position and an acetylhydrazide group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-nitro-, 2-acetylhydrazide typically involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by the formation of the acetylhydrazide derivative. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the meta position of the benzene ring . The resulting 3-nitrobenzoic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, acetylation of the hydrazide with acetic anhydride yields benzoic acid, 3-nitro-, 2-acetylhydrazide.
Industrial Production Methods
Industrial production of benzoic acid, 3-nitro-, 2-acetylhydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N'-acetyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylhydrazide group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-amino-benzoic acid, 2-acetylhydrazide.
Substitution: Various acyl derivatives of benzoic acid, 3-nitro-, 2-hydrazide.
Condensation: Hydrazones with different aldehyde or ketone substituents.
Aplicaciones Científicas De Investigación
N'-acetyl-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-nitro-, 2-acetylhydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-nitro-: Lacks the acetylhydrazide group but shares the nitro group at the meta position.
Benzoic acid, 2-acetylhydrazide: Lacks the nitro group but has the acetylhydrazide group at the ortho position.
3-nitrobenzoic acid: Contains only the nitro group at the meta position without the acetylhydrazide group.
Uniqueness
N'-acetyl-3-nitrobenzohydrazide is unique due to the presence of both the nitro and acetylhydrazide groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
54571-03-8 |
|---|---|
Fórmula molecular |
C9H9N3O4 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
N'-acetyl-3-nitrobenzohydrazide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-3-2-4-8(5-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |
Clave InChI |
RDXCMJKLFYREGE-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
| 54571-03-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(E)-(5-nitrofuran-2-yl)methylideneamino]carbamate](/img/structure/B1656761.png)

![1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1656764.png)
![1-Chloro-4-[2-(4-chlorophenyl)sulfanylethylsulfanyl]benzene](/img/structure/B1656765.png)


![4-[3-(4-Aminophenoxy)-2,4,5,6-tetrachlorophenoxy]aniline](/img/structure/B1656769.png)





![Diethyl 2-[(E)-(phenylhydrazinylidene)methyl]propanedioate](/img/structure/B1656779.png)
![2-[(1E)-2-(3-nitrophenyl)vinyl]-3-methylbenzothiazole, iodide](/img/structure/B1656780.png)
